N-[(4-Aminophenyl)methyl]oxan-4-amine
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Overview
Description
N-[(4-Aminophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of an aminophenyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]oxan-4-amine typically involves the reaction of 4-aminobenzylamine with oxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.
Major Products Formed
Oxidation: Oxan-4-one derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aminophenyl derivatives.
Scientific Research Applications
N-[(4-Aminophenyl)methyl]oxan-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Aminophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The oxan-4-amine structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methoxyphenyl)methyl]oxan-4-amine: Similar structure but with a methoxy group instead of an amino group.
N-[(4-Chlorophenyl)methyl]oxan-4-amine: Contains a chloro group instead of an amino group.
N-[(4-Nitrophenyl)methyl]oxan-4-amine: Features a nitro group in place of the amino group.
Uniqueness
N-[(4-Aminophenyl)methyl]oxan-4-amine is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]oxan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHMFGXIYYLBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189171-67-2 |
Source
|
Record name | N-[(4-aminophenyl)methyl]oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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